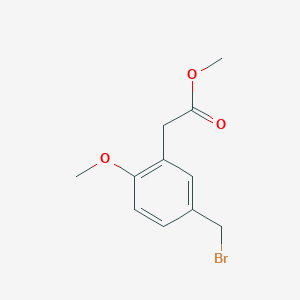
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2-methoxybenzyl alcohol to form 5-(bromomethyl)-2-methoxybenzyl bromide. This intermediate is then reacted with methyl acetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the ester group to alcohols.
Esterification and Hydrolysis: The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with sulfuric acid or sodium hydroxide being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce aldehydes, acids, or alcohols.
Scientific Research Applications
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxy and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the bromomethyl group.
Methyl 2-(bromomethyl)benzoate: Similar but without the methoxy group.
Methyl 2-(5-methoxyphenyl)acetate: Lacks the bromomethyl group.
Uniqueness
Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
677775-74-5 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-[5-(bromomethyl)-2-methoxyphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)5-9(10)6-11(13)15-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
KAEXEIMHXUYZOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















